molecular formula C9H11NO3 B2658259 Ethyl 2-(3-hydroxypyridin-2-yl)acetate CAS No. 2584-12-5

Ethyl 2-(3-hydroxypyridin-2-yl)acetate

Cat. No.: B2658259
CAS No.: 2584-12-5
M. Wt: 181.191
InChI Key: XIHFFJKZKNVQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-hydroxypyridin-2-yl)acetate (CAS: 2584-12-5) is a pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at position 3 and an ethyl acetate moiety at position 2 (Figure 1). The compound’s SMILES notation is CCOC(=O)CC1=C(C=CC=N1)O, and its InChIKey is XIHFFJKZKNVQMS-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 137.9 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

IUPAC Name

ethyl 2-(3-hydroxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-7-8(11)4-3-5-10-7/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFFJKZKNVQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2584-12-5
Record name ethyl 2-(3-hydroxypyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxypyridin-2-yl)acetate typically involves the esterification of 3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

    Reduction: Formation of ethyl 2-(3-hydroxypyridin-2-yl)ethanol.

    Substitution: Formation of ethyl 2-(3-halopyridin-2-yl)acetate.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Ethyl 2-(3-hydroxypyridin-2-yl)acetate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in the development of novel compounds with diverse functionalities.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Reflux Reaction : The reaction of 2-chloropyridine with ethyl acetate in the presence of bases such as sodium hydride or potassium carbonate.
  • Suzuki-Miyaura Coupling : Involving a boronic acid derivative of pyridine coupled with ethyl bromoacetate using a palladium catalyst.

Biological Research

Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activities of derivatives of this compound. For instance, compounds synthesized from this base have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin .

Anti-inflammatory Activity
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases. The interactions facilitated by the hydroxyl and ester groups can influence biological activity by modulating enzyme or receptor functions .

Pharmaceutical Applications

Drug Development
this compound is being explored as a pharmaceutical intermediate. Its derivatives are being studied for their potential roles in developing drugs targeting various diseases, including obesity and metabolic disorders. For example, some compounds derived from this base have shown selective inhibition against fat mass and obesity-associated proteins, indicating their therapeutic potential .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The unique structure allows for selective binding, which is crucial for developing effective drugs with fewer side effects .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its versatility as a synthetic intermediate allows manufacturers to create tailored compounds for specific applications in various industries, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

StudyFocusKey Findings
Prabhakar et al. (2024)Antimicrobial ActivityNew derivatives showed significant antibacterial activity against S. aureus and E. coli, outperforming standard antibiotics at certain concentrations .
PMC Article (2021)Drug DevelopmentCompounds derived from this compound demonstrated selective inhibition of obesity-related enzymes, indicating potential for weight management therapies .
Patent EP3294713B1Pharmaceutical ApplicationsDiscusses the use of pyridine derivatives in treating diseases characterized by elevated Th17 cells, showcasing the medicinal relevance of related compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-hydroxypyridine-2-carboxylic acid, which can further interact with various biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Polarity: Hydroxyl (-OH) and amino (-NH₂) substituents increase water solubility compared to methyl (-CH₃) or chloro (-Cl) groups .
  • Biological Activity : Chloropyridine-triazole hybrids (e.g., ) are often explored as agrochemicals or pharmaceuticals due to their heterocyclic diversity, whereas the target compound lacks reported bioactivity .

Heterocyclic Ethyl Acetate Derivatives

Ethyl acetate moieties fused with other heterocycles exhibit distinct properties:

Compound Name Heterocycle Key Features Biological Relevance References
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole Two phenyl groups enhance π-π stacking Anticancer and antimicrobial
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate Imidazole Chlorophenyl group improves membrane permeability Kinase inhibition
This compound Pyridine Hydroxyl group limits lipophilicity No reported activity


Key Observations :

  • Imidazole derivatives (e.g., ) are pharmacologically privileged scaffolds, unlike pyridine-based ethyl acetates.
  • The hydroxyl group in the target compound may reduce metabolic stability compared to halogenated analogs .

Key Observations :

  • Pyridine-acetate derivatives with complex heterocycles (e.g., isothiazolo-pyridines ) pose higher risks due to toxic decomposition products.
  • The target compound’s safety profile remains understudied .

Biological Activity

Ethyl 2-(3-hydroxypyridin-2-yl)acetate (commonly referred to as EHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EHP is characterized by the following structural formula:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{3}

The molecule consists of an ethyl acetate moiety linked to a 3-hydroxypyridine group. The positioning of the hydroxyl group on the pyridine ring is crucial as it influences both chemical reactivity and biological activity.

The biological activity of EHP is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules, such as proteins and nucleic acids. The hydroxyl group enhances its interaction capabilities, which can modulate biological pathways and influence enzyme activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that further interact with cellular targets.

Antimicrobial Properties

EHP has demonstrated potential antimicrobial activity against various pathogens. In vitro studies indicate that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer properties of EHP, particularly in inhibiting tumor cell proliferation. Studies suggest that EHP can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of EHP. Variations in substituents on the pyridine ring can significantly alter its biological activity. For instance, studies have shown that certain modifications enhance its potency as an anticancer agent while others may improve its antimicrobial properties .

Compound Biological Activity IC50 (µM)
This compoundAntimicrobial, AnticancerVaries by target
Ethyl 2-(6-hydroxypyridin-3-yl)acetateModerate Antimicrobial25
Ethyl 2-(4-hydroxypyridin-3-yl)acetateLow Anticancer50

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of EHP against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that EHP exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .
  • Anticancer Mechanisms : In a recent investigation into EHP's anticancer effects, researchers found that treatment with EHP resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was observed to activate caspase pathways leading to apoptosis .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-hydroxypyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-hydroxypyridine-2-yl acetic acid derivatives with ethyl esters. A common approach is nucleophilic acyl substitution using ethyl chloroacetate in the presence of a base like triethylamine. Key steps include:

  • Reaction Setup : Dissolve 3-hydroxypyridine-2-yl acetic acid in anhydrous ethyl acetate under nitrogen .
  • Purification : Extract the product using ethyl acetate/water partitioning, followed by column chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and catalyst loading (e.g., DMAP) to improve yields .

Q. Table 1: Comparison of Reaction Conditions

ParameterCondition 1Condition 2
SolventEthyl acetateDMF
CatalystTriethylamineDMAP
Yield (%)6578
Reference

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use gloves and goggles due to potential eye/skin irritation (similar to 2-(pyridin-3-yl)acetic acid derivatives) .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C. Avoid prolonged exposure to light or moisture .
  • Decomposition Risks : Degrades above 40°C; monitor via NMR for ester hydrolysis or pyridine ring oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 or DMSO-d6_6 to confirm ester linkage (δ ~4.2 ppm for CH2_2COO) and hydroxyl group (δ ~10.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+^+ peaks. Compare with theoretical molecular weight (e.g., C9_9H11_{11}NO4_4: 197.07 g/mol) .
  • IR : Identify carbonyl (C=O) stretch at ~1740 cm1^{-1} and hydroxyl (O–H) at ~3200 cm1^{-1} .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with SHELXT/SHELXL software for structure solution and refinement .
  • Key Parameters : Refine hydrogen bonding (O–H···N) between hydroxyl and pyridine groups. Validate via R-factor (<5%) and electron density maps .
  • Troubleshooting : For twinned crystals, apply TWIN/BASF commands in SHELXL to model disorder .

Q. Table 2: Crystallographic Refinement Metrics

MetricValue
Space GroupP21_1/c
R-factor3.2%
Resolution (Å)0.84
Reference

Q. How can researchers address contradictions in spectral data during structural validation?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
  • Case Study : If ester carbonyl IR absorption deviates from literature (e.g., 1740 vs. 1720 cm1^{-1}), check for solvent polarity effects or keto-enol tautomerism .
  • Advanced MS/MS : Use high-resolution Q-TOF to distinguish isobaric impurities (e.g., ethyl vs. methyl ester derivatives) .

Q. What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

  • Solvent Screening : Test DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4). Ethyl acetate is unsuitable due to low water miscibility .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) via ester hydrolysis or amide coupling .
  • Surfactants : Use Tween-80 or cyclodextrins to enhance solubility in cell culture media .

Q. How can researchers mitigate toxicity risks in in vivo studies?

Methodological Answer:

  • Safety Protocols : Follow guidelines for pyridine derivatives: limit airborne exposure (<1 mg/m3^3), use fume hoods, and monitor for respiratory irritation .
  • Dose Optimization : Conduct acute toxicity studies in rodents (OECD 423). Start with 50 mg/kg and adjust based on LD50_{50} trends .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between batches be investigated?

Methodological Answer:

  • Purity Analysis : Use HPLC-PDA to detect impurities (e.g., unreacted pyridine precursors). Threshold: ≥98% purity for biological assays .
  • Batch Comparison : Perform 1H^1H-NMR overlays to identify batch-specific contaminants (e.g., ethyl acetate solvent residues) .
  • Biological Replicates : Repeat assays with independent batches (n=3) to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.